

A Technical Guide to the Structure and Properties of L-Cysteine S-sulfate

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Compound of Interest

Compound Name: *L-Cysteine S-sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **L-Cysteine S-sulfate**, also known as S-sulfo-L-cysteine (SSC). It details the molecule's structure, physicochemical properties, biological roles, and relevant experimental protocols, aiming to serve as a critical resource for professionals in scientific research and drug development.

Molecular Structure and Identification

L-Cysteine S-sulfate is an S-substituted derivative of the proteinogenic amino acid L-cysteine. [1][2] The core structure consists of an L-cysteine molecule where the hydrogen atom of the thiol group (-SH) is replaced by a sulfonate group (-SO₃H). This substitution results in the formation of an organic thiosulfate, a key functional group that defines the molecule's unique chemical properties. [1][2] Its IUPAC name is (2R)-2-amino-3-sulfosulfanylpropanoic acid. [3]

The presence of the chiral alpha-carbon from the parent L-cysteine molecule confers optical activity. The key functional groups are the alpha-amino group, the alpha-carboxylic acid group, and the S-sulfonate group, which contribute to its high polarity and solubility in aqueous solutions.

Table 1: Chemical Identifiers for **L-Cysteine S-sulfate**

Identifier	Value	Reference(s)
Molecular Formula	C₃H₇NO₅S₂	[1] [2]
Molecular Weight	201.22 g/mol	[2] [3]
CAS Number	1637-71-4	[2]
SMILES	N--INVALID-LINK--C(O)=O	[3]

| InChI Key | NOKPBJYHPHHWAN-REOHCLBHSA-N |[\[3\]](#) |

Physicochemical Properties

The physicochemical properties of **L-Cysteine S-sulfate** are largely dictated by its polar functional groups. It is a white, crystalline powder that is highly soluble in water. Its stability in solution, particularly its resistance to oxidation compared to L-cysteine, makes it a valuable substitute in various applications, such as in cell culture media.[\[4\]](#)

Table 2: Computed Physicochemical Properties of **L-Cysteine S-sulfate**

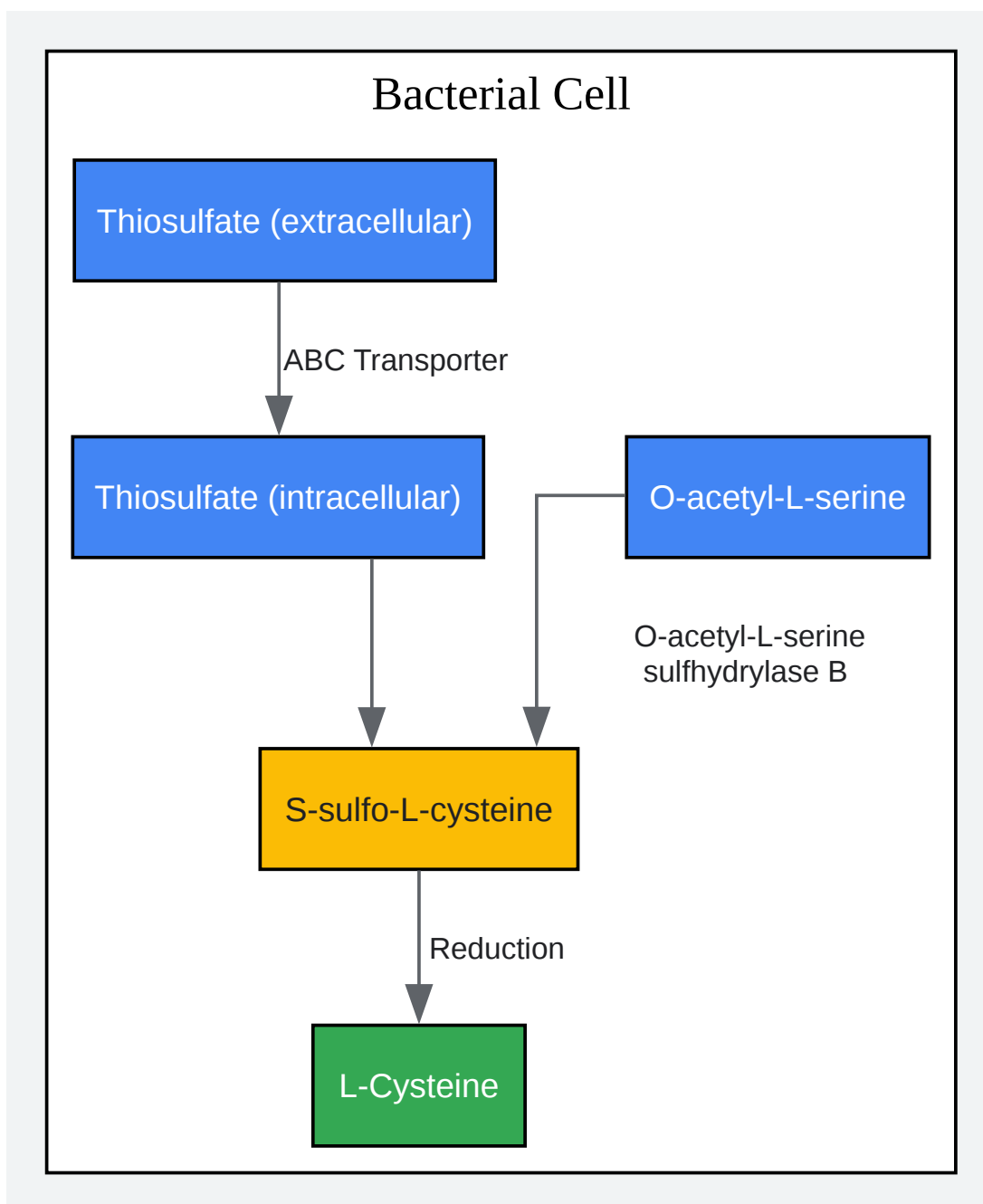
Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	117.69 Å²	[3]
logP (Octanol-Water Partition Coeff.)	-2.3	[3]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bonds	4	[3]
pKa (Strongest Acidic)	-1.9	[3]

| pKa (Strongest Basic) | 8.99 |[\[3\]](#) |

Biological Role and Signaling Pathways

L-Cysteine S-sulfate is not merely a synthetic derivative but also a naturally occurring metabolite found in various organisms, from bacteria to humans.^{[1][2][3]} It plays significant roles in sulfur metabolism and neuronal signaling.

In some bacteria, S-sulfo-L-cysteine is a key intermediate in the thiosulfate assimilation pathway. This pathway allows for the incorporation of inorganic sulfur into L-cysteine.^[5] Thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS), catalyzed by O-acetyl-L-serine sulfhydrylase B, to form S-sulfo-L-cysteine. This intermediate is then reduced to yield L-cysteine.

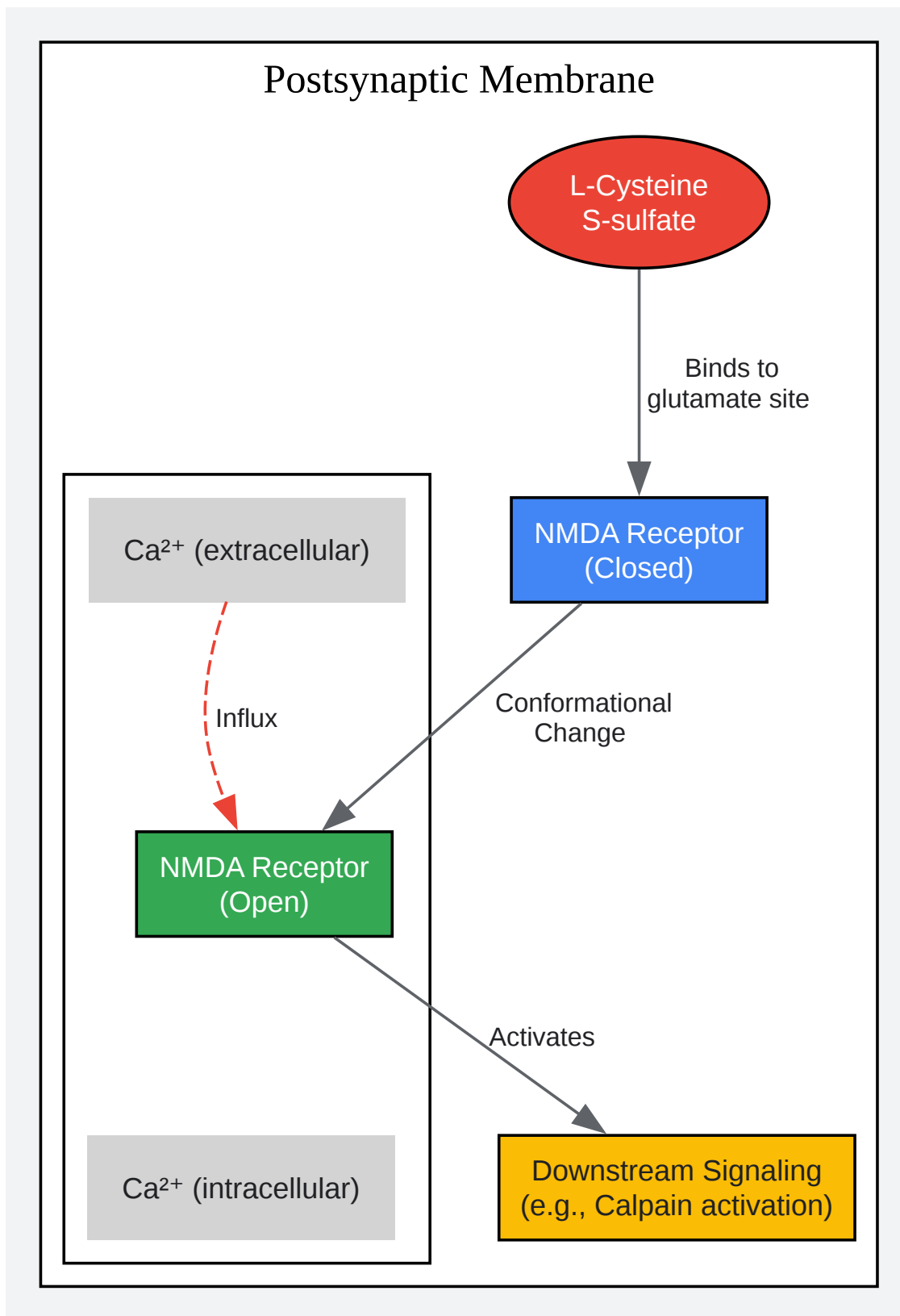


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Cysteine biosynthesis via the thiosulfate assimilation pathway.

In neuroscience, **L-Cysteine S-sulfate** is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[6] Its action mimics that of glutamate, binding to the receptor and inducing a conformational change that opens the ion channel. This leads to an influx of Ca^{2+} ions into the postsynaptic neuron, triggering

downstream signaling cascades. This potent activity makes it a valuable tool for studying excitotoxicity and NMDA receptor pharmacology.



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Agonistic action of **L-Cysteine S-sulfate** on NMDA receptors.

Experimental Protocols

L-Cysteine S-sulfate can be synthesized via the sulfitolysis of L-cystine. This protocol is based on established methods for this reaction.[6][7]

- Materials: L-cystine, Sodium Sulfite (Na_2SO_3), deionized water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
- Dissolution: Prepare a solution of L-cystine in deionized water. As L-cystine has low solubility, adjust the pH to approximately 8-9 with NaOH to aid dissolution.
- Reaction: Add a molar excess of sodium sulfite (e.g., a 1:10 ratio of cystine to sulfite) to the L-cystine solution.[7]
- Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored over time using techniques like NMR or HPLC. High yields (up to 96%) can be achieved.[6][7]
- Purification: The resulting S-sulfo-L-cysteine can be purified from the reaction mixture using ion-exchange chromatography.
- Verification: Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and analytical chromatography.

TLC is a rapid and effective method for the qualitative analysis of **L-Cysteine S-sulfate** and monitoring reaction progress.[8]

- Materials:
 - Stationary Phase: Silica gel 60 TLC plates.[8][9]
 - Mobile Phase (Solvent System): A common system for amino acids is n-Butanol: Acetic Acid: Water (e.g., in a 12:3:5 volume ratio).[9] The optimal ratio may require empirical determination.

- Sample Preparation: Dissolve the synthesized **L-Cysteine S-sulfate** and any standards in a suitable solvent (e.g., water).
- Visualization Reagent: Ninhydrin solution (e.g., 0.2% in ethanol or acetone).[8][9]
- Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.[1] Mark equidistant points for sample application.
- Spotting: Apply a small spot (1-2 μL) of the sample solution onto the origin line using a capillary tube.[1] Allow the spot to dry completely.
- Development: Place the TLC plate in a chromatography chamber pre-saturated with the mobile phase. Ensure the solvent level is below the origin line.[8][9] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
- Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood or with a gentle heat source.[9] Spray the plate evenly with the ninhydrin reagent and heat it at approximately 100-105°C for 5-10 minutes until colored spots appear.[8][9] Amino groups will typically yield purple or blue spots.
- Analysis: Calculate the Retardation factor (R_f) for each spot using the formula: $R_f = (\text{Distance traveled by the spot}) / (\text{Distance traveled by the solvent front})$ Compare the R_f value of the sample to that of a known standard run on the same plate for identification.

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